molecular formula C22H24N2O2S2 B11640793 2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

2,4-dimethoxy-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11640793
M. Wt: 412.6 g/mol
InChI Key: RQPYPFJWDUXGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1Z)-N-(2,4-DIMETHOXYPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound characterized by its unique structure, which includes a quinoline core and dithiolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N-(2,4-DIMETHOXYPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of dithiolane rings and the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N-(2,4-DIMETHOXYPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1Z)-N-(2,4-DIMETHOXYPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, (1Z)-N-(2,4-DIMETHOXYPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1Z)-N-(2,4-DIMETHOXYPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1Z)-N-(2,4-DIMETHOXYPHENYL)-4,4,7,8-TETRAMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N2O2S2

Molecular Weight

412.6 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,4,7,8-tetramethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C22H24N2O2S2/c1-12-9-15-17(10-13(12)2)24-22(3,4)20-19(15)21(28-27-20)23-16-8-7-14(25-5)11-18(16)26-6/h7-11,24H,1-6H3

InChI Key

RQPYPFJWDUXGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)NC(C3=C2C(=NC4=C(C=C(C=C4)OC)OC)SS3)(C)C

Origin of Product

United States

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